molecular formula C38H46Cl4N12Zn B12779229 N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-) CAS No. 72379-37-4

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)

Cat. No.: B12779229
CAS No.: 72379-37-4
M. Wt: 878.0 g/mol
InChI Key: ROTQZTOTMJQGGG-UHFFFAOYSA-J
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Description

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-) is a complex organic compound that features a triazolium ring, a diazenyl group, and a tetrachlorozinc anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline typically involves multiple steps, including the formation of the triazolium ring and the diazenyl group. The process often starts with the preparation of the triazolium salt, followed by the introduction of the diazenyl group through diazotization and coupling reactions. The final step involves the coordination of the tetrachlorozinc anion to the organic cation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the cleavage of the diazenyl group.

    Substitution: The benzyl and ethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazolium derivatives, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline involves its interaction with specific molecular targets and pathways. The triazolium ring and diazenyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline
  • N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-propylaniline

Uniqueness

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline is unique due to its specific combination of functional groups and the presence of the tetrachlorozinc anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72379-37-4

Molecular Formula

C38H46Cl4N12Zn

Molecular Weight

878.0 g/mol

IUPAC Name

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C19H23N6.4ClH.Zn/c2*1-4-25(14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)21-22-19-20-15-23(2)24(19)3;;;;;/h2*5-13,15H,4,14H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ROTQZTOTMJQGGG-UHFFFAOYSA-J

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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